An In-depth Technical Guide to 3-(Pyrrolidin-1-ylmethyl)benzaldehyde: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 3-(Pyrrolidin-1-ylmethyl)benzaldehyde: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Pyrrolidin-1-ylmethyl)benzaldehyde is a synthetic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structure, which incorporates a benzaldehyde moiety and a pyrrolidine ring, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The pyrrolidine ring, a five-membered saturated heterocycle, is a common motif in a wide array of biologically active natural products and synthetic drugs.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(Pyrrolidin-1-ylmethyl)benzaldehyde, offering valuable insights for researchers engaged in the exploration of novel chemical entities.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key identifiers and properties of 3-(Pyrrolidin-1-ylmethyl)benzaldehyde are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 3-(Pyrrolidin-1-ylmethyl)benzaldehyde | [2][3] |
| CAS Number | 884507-42-0 | [3] |
| Molecular Formula | C₁₂H₁₅NO | [2][3] |
| Molecular Weight | 189.26 g/mol | [2][3] |
| SMILES | O=Cc1cccc(CN2CCCC2)c1 | [2][3] |
| Appearance | Not specified (likely an oil or low-melting solid) | Inferred |
| Purity | Commercially available at 97% | [2] |
Synthesis and Reactivity
The synthesis of 3-(Pyrrolidin-1-ylmethyl)benzaldehyde can be approached through a multi-step process. A plausible and efficient synthetic route involves the preparation of a key intermediate, 3-(halomethyl)benzaldehyde, followed by a nucleophilic substitution reaction with pyrrolidine.
Synthesis of the Precursor: 3-(Bromomethyl)benzaldehyde
A common and effective method for the synthesis of 3-(bromomethyl)benzaldehyde starts from the commercially available m-tolunitrile. This two-step process involves:
-
Free-radical bromination of the methyl group of m-tolunitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN. This reaction selectively brominates the benzylic position.
-
Reduction of the nitrile group to an aldehyde. A Stephen reduction, utilizing a reducing agent like diisobutylaluminium hydride (DIBAL-H), can effectively convert the nitrile to the corresponding aldehyde.[4]
A detailed experimental protocol for the synthesis of 3-(bromomethyl)benzaldehyde from α-bromo-m-tolunitrile has been reported with a quantitative yield.[4]
Experimental Protocol: Synthesis of 3-(Bromomethyl)benzaldehyde [4]
-
Dissolve α-bromo-m-tolunitrile (25.51 mmol) in toluene.
-
Cool the solution to 0 °C under an argon atmosphere.
-
Add diisobutylaluminum hydride (DIBAL-H, 1.4 eq., 1 M in hexanes) dropwise to the solution.
-
After 2 hours, add chloroform to the solution, followed by 10% HCl.
-
Stir the mixture for an additional hour.
-
Separate the organic layer, wash with distilled water, dry with Na₂SO₄, and concentrate to yield the product.
The structure of the resulting 3-(bromomethyl)benzaldehyde can be confirmed by spectroscopic methods. The reported ¹H NMR spectrum shows a characteristic singlet for the aldehyde proton at approximately 10.03 ppm and a singlet for the benzylic protons of the bromomethyl group at around 4.55 ppm. The ¹³C NMR spectrum displays the aldehyde carbon at roughly 191.6 ppm and the benzylic carbon at approximately 32.1 ppm.[4]
Final Synthetic Step: Nucleophilic Substitution with Pyrrolidine
The final step in the synthesis of 3-(Pyrrolidin-1-ylmethyl)benzaldehyde involves the reaction of 3-(bromomethyl)benzaldehyde with pyrrolidine. This is a classic nucleophilic substitution reaction where the nitrogen atom of the pyrrolidine acts as a nucleophile, displacing the bromide ion from the benzylic carbon of 3-(bromomethyl)benzaldehyde.
Proposed Experimental Protocol:
-
Dissolve 3-(bromomethyl)benzaldehyde in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Add an excess of pyrrolidine (typically 2-3 equivalents) to the solution. The excess pyrrolidine also acts as a base to neutralize the HBr formed during the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove excess pyrrolidine and any salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 3-(Pyrrolidin-1-ylmethyl)benzaldehyde.
Caption: Synthetic pathway to 3-(Pyrrolidin-1-ylmethyl)benzaldehyde.
Analytical Characterization
Predicted Spectroscopic Data:
-
¹H NMR:
-
An aldehyde proton (CHO) singlet between 9.9 and 10.1 ppm.
-
Aromatic protons on the benzene ring appearing as multiplets in the range of 7.2 to 7.8 ppm.
-
A singlet for the benzylic methylene protons (Ar-CH₂-N) around 3.6-3.8 ppm.
-
Multiplets for the pyrrolidine ring protons, with those adjacent to the nitrogen (α-protons) appearing further downfield (around 2.5-2.7 ppm) than the β-protons (around 1.7-1.9 ppm).
-
-
¹³C NMR:
-
An aldehyde carbonyl carbon signal around 192 ppm.
-
Aromatic carbon signals between 125 and 140 ppm.
-
A benzylic methylene carbon signal around 60-65 ppm.
-
Pyrrolidine carbon signals, with the α-carbons appearing around 54 ppm and the β-carbons around 23 ppm.
-
-
Infrared (IR) Spectroscopy:
-
A strong, sharp absorption band for the aldehyde C=O stretch around 1700 cm⁻¹.
-
C-H stretching vibrations for the aldehyde group appearing as two weak bands between 2700 and 2900 cm⁻¹.
-
Aromatic C-H stretching vibrations just above 3000 cm⁻¹.
-
Aliphatic C-H stretching vibrations of the pyrrolidine and methylene groups between 2800 and 3000 cm⁻¹.
-
C-N stretching vibrations in the fingerprint region.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be expected at m/z = 189.
-
A significant fragment ion resulting from the loss of the pyrrolidinomethyl group to form the benzoyl cation at m/z = 105.
-
A fragment corresponding to the pyrrolidinomethyl cation at m/z = 84.
-
The tropylium ion at m/z = 91 is also a likely fragment.
-
Caption: General workflow for the synthesis and characterization of organic compounds.
Applications in Drug Discovery
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its prevalence is due to its ability to introduce a three-dimensional character to a molecule, which can enhance binding to biological targets, as well as its favorable physicochemical properties that can improve pharmacokinetic profiles.
While specific biological activities of 3-(Pyrrolidin-1-ylmethyl)benzaldehyde have not been extensively reported, its structural motifs suggest potential for exploration in several therapeutic areas.
-
Neurological Disorders: N-benzylpyrrolidine derivatives have been investigated for the treatment of Alzheimer's disease, showing inhibitory activity against cholinesterases and β-secretase-1 (BACE-1).[1] The benzaldehyde functionality can serve as a handle for further chemical modifications to explore such activities.
-
Anticancer Agents: The isomeric 4-(pyrrolidin-1-ylmethyl)benzaldehyde is a known intermediate for small molecule anticancer drugs.[5] This suggests that the 3-substituted isomer could also be a valuable precursor for the development of novel antineoplastic agents. Pyrrolidine derivatives have been designed as matrix metalloproteinase (MMP) inhibitors, which play a role in cancer cell invasion and metastasis.[6]
-
Antimicrobial and Other Activities: The broader class of benzylpyrrolidine derivatives has demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[7]
The aldehyde group in 3-(Pyrrolidin-1-ylmethyl)benzaldehyde is a particularly useful functional group for further synthetic elaboration. It can readily undergo a variety of chemical transformations, including:
-
Reductive amination to introduce new amine functionalities.
-
Wittig reactions to form alkenes.
-
Aldol and other condensation reactions to build larger molecular scaffolds.
This chemical versatility allows for the facile generation of libraries of diverse compounds for high-throughput screening and lead optimization in drug discovery programs.
Caption: Potential therapeutic areas for derivatives of 3-(pyrrolidin-1-ylmethyl)benzaldehyde.
Safety and Handling
While a specific, detailed safety data sheet (SDS) for 3-(Pyrrolidin-1-ylmethyl)benzaldehyde is not widely available, it is prudent to handle this compound with the care afforded to other benzaldehyde and amine derivatives. Benzaldehydes can be irritants, and some are known skin sensitizers. Tertiary amines can also be irritants and may be harmful if ingested or absorbed through the skin.
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
3-(Pyrrolidin-1-ylmethyl)benzaldehyde is a valuable chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis is achievable through established organic chemistry methodologies, and its structure offers multiple points for diversification. While a comprehensive biological profile of this specific compound is yet to be fully elucidated, the known activities of related N-benzylpyrrolidine and benzaldehyde derivatives suggest that it is a promising starting point for the development of novel therapeutics in areas such as neurodegenerative diseases, oncology, and infectious diseases. Further research into the synthesis, characterization, and biological evaluation of 3-(Pyrrolidin-1-ylmethyl)benzaldehyde and its derivatives is warranted to fully explore its potential in the advancement of pharmaceutical sciences.
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